molecular formula C19H24N4O4S B2969793 (E)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1173486-08-2

(E)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2969793
CAS No.: 1173486-08-2
M. Wt: 404.49
InChI Key: GPFMJVSZJVISAP-XUTLUUPISA-N
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Description

This compound is a benzo[d]thiazole-pyrazole hybrid featuring a unique (E)-configured imine linkage. Its molecular formula is C19H24N4O2S, with a molecular weight of 372.5 g/mol (CAS 1173327-52-0) . The structure includes a 2-ethoxyethyl group on the benzothiazole nitrogen and 5,6-dimethoxy substituents on the benzothiazole ring. The pyrazole moiety is substituted with an ethyl group at the 1-position. Physical properties such as melting point, solubility, and stability remain uncharacterized in the available data .

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-5,6-dimethoxy-1,3-benzothiazol-2-ylidene]-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-5-23-13(7-8-20-23)18(24)21-19-22(9-10-27-6-2)14-11-15(25-3)16(26-4)12-17(14)28-19/h7-8,11-12H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFMJVSZJVISAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)N=C2N(C3=CC(=C(C=C3S2)OC)OC)CCOCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

(E)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide is a novel compound belonging to the benzothiazole family. This compound exhibits significant biological activities, particularly in pharmacology and oncology. Its structure is characterized by a thiazole ring fused with a benzene ring, and it includes various functional groups that enhance its biological properties.

  • Molecular Formula : C₁₈H₁₉N₂O₄S
  • Molecular Weight : 391.4 g/mol
  • CAS Number : 946256-93-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antioxidant Activity : The presence of methoxy groups enhances the compound's ability to scavenge free radicals, which can mitigate oxidative stress.
  • Anti-inflammatory Effects : The compound has shown potential as a COX inhibitor, which is crucial for reducing inflammation.
  • Antitumor Activity : Thiazole derivatives are known for their cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
AntioxidantScavenges free radicals and reduces oxidative stress.
Anti-inflammatoryInhibits COX enzymes, reducing inflammation in animal models.
AntitumorExhibits cytotoxic effects against various cancer cell lines.
AntimicrobialShows activity against a range of bacterial and fungal pathogens.
NeuroprotectivePotentially protects neurons from oxidative damage and apoptosis.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various biological assays:

  • In Vitro Studies : In vitro evaluations demonstrated that the compound exhibits significant antioxidant activity, with IC50 values comparable to standard antioxidants like ascorbic acid .
  • Anti-inflammatory Studies : A study conducted on carrageenan-induced paw edema in rats showed that the compound significantly reduced inflammation compared to control groups, indicating its potential as an anti-inflammatory agent .
  • Antitumor Activity : In cell line assays, the compound displayed cytotoxic effects against breast cancer and colon cancer cell lines, with IC50 values indicating potent activity.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilicity from the ethoxyethyl and methoxy substituents. These properties may enhance its bioavailability and therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and related analogs from the evidence:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C19H24N4O2S 372.5 3-(2-ethoxyethyl), 5,6-dimethoxybenzothiazole; 1-ethylpyrazole Ethoxyethyl chain may enhance lipophilicity; dimethoxy groups modulate electronic effects.
(E)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide C17H20N4O2S 344.4 3-(2-methoxyethyl), 5,7-dimethylbenzothiazole; 1-methylpyrazole Smaller methoxyethyl chain and methyl groups reduce steric bulk.
1-ethyl-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-5-carboxamide C18H17FN6OS 384.4 6-fluorobenzothiazole; 3-methylpyrazole Fluorine atom introduces electronegativity, potentially enhancing binding affinity.
N-(2-(diethylamino)ethyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride C19H26ClN5OS 408.0 Diethylaminoethyl side chain; hydrochloride salt Charged side chain improves water solubility; hydrochloride enhances stability.
(E)-3-methyl-N-(3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide Not provided Not provided 2-(methylthio)ethyl on benzothiazole; isoxazole instead of pyrazole Thioether group may alter redox properties; isoxazole ring differs in heteroatom arrangement.

Key Observations:

Substituent Effects: The ethoxyethyl chain in the target compound (vs. Dimethoxy groups (target compound) compared to dimethyl groups () may enhance electron-donating effects, influencing reactivity or binding interactions. Fluorine substitution () introduces electronegativity, which could strengthen hydrogen bonding or alter metabolic stability.

Heterocyclic Core Variations: Replacement of pyrazole with isoxazole () changes the heteroatom arrangement (N-O vs.

Physicochemical Properties :

  • The hydrochloride salt () demonstrates how ionic modifications can enhance solubility, a critical factor for drug bioavailability.
  • Lack of physical data (e.g., melting points) for the target compound and analogs () highlights a gap in characterization, which is essential for applications in material science or medicinal chemistry.

Q & A

Q. What are the common synthetic routes for preparing the target compound, and how are key intermediates characterized?

The synthesis typically involves multi-step coupling reactions. For example, palladium-catalyzed cross-coupling or reductive amination can form the benzo[d]thiazole-pyrazole scaffold. Key intermediates are purified via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization (e.g., ethanol/chloroform). Characterization includes:

  • 1H/13C-NMR : To confirm regioselectivity and substituent positions. For instance, benzo[d]thiazole protons appear as distinct singlets near δ 7.5–8.0 ppm, while ethoxyethyl groups show splitting patterns at δ 3.4–4.2 ppm .
  • Elemental analysis : Validates purity (e.g., C, H, N % within ±0.3% of theoretical values) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide) .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

A combination of advanced NMR techniques and mass spectrometry is critical:

  • 2D-NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and assigns quaternary carbons (e.g., confirming the (E)-configuration via NOESY correlations) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
  • 19F-NMR (if fluorinated analogs are synthesized) : Detects fluorine environments (δ -110 to -120 ppm for CF3 groups) .

Advanced Research Questions

Q. How can palladium-catalyzed reductive cyclization be optimized in synthesizing benzo[d]thiazole derivatives?

Optimization involves:

  • Catalyst selection : Pd(PPh3)4 or Pd(OAc)2 with ligands like Xantphos enhances regioselectivity .
  • Reductants : Formic acid derivatives as CO surrogates reduce nitro intermediates efficiently at 80–100°C .
  • Solvent effects : DMF or THF improves solubility of aromatic intermediates, yielding >70% in cyclization steps .

Q. How can researchers resolve contradictions in NMR data during structural elucidation?

Discrepancies (e.g., unexpected splitting or shifts) arise from dynamic equilibria or impurities. Strategies include:

  • Variable-temperature NMR : Identifies tautomeric forms (e.g., keto-enol equilibria in hydrazone moieties) .
  • X-ray crystallography : Provides unambiguous confirmation of stereochemistry (e.g., (E)-isomer vs. (Z)-isomer) .
  • Computational modeling (DFT) : Predicts chemical shifts and compares them to experimental data .

Q. What strategies improve the yield of the target compound in multi-step syntheses?

  • Stepwise monitoring (TLC/LC-MS) : Ensures completion of each reaction (e.g., hydrazone formation monitored at Rf = 0.5 in 1:1 ethyl acetate/hexane) .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 24 hrs to 2 hrs for cyclization steps) .
  • Salt formation : Crystallizing intermediates as HCl salts improves purity and stability .

Q. How does computational modeling assist in predicting the reactivity of intermediates?

  • Transition state analysis : Identifies energy barriers for cyclization steps (e.g., activation energy ~25 kcal/mol for benzo[d]thiazole ring closure) .
  • Solvent effects simulation : Predicts optimal solvents (e.g., ethanol vs. DMSO) using COSMO-RS models .

Notes

  • Advanced questions emphasize mechanistic and optimization challenges, while basic questions focus on foundational synthesis and characterization.

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